Fmoc-Lys(Boc)-ODhbt
Description
Fmoc-Lys(Boc)-OH (CAS: 71989-26-9) is a protected lysine derivative widely used in solid-phase peptide synthesis (SPPS). The compound features two orthogonal protecting groups: the Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amino group and the Boc (tert-butyloxycarbonyl) group on the ε-amino side chain of lysine. This dual protection ensures selective deprotection during stepwise peptide assembly, enabling precise control over coupling sequences . Its applications span the synthesis of linear peptides, dendrimers, glycopeptides, and bioactive conjugates (e.g., antimicrobials, enzyme inhibitors, and ACE2 mimics) .
Key properties:
Properties
CAS No. |
114119-89-0 |
|---|---|
Molecular Formula |
C22H28O9 |
Synonyms |
Fmoc-Lys(Boc)-ODhbt |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Boc)-ODhbt typically involves multiple steps:
Protection of Lysine: The epsilon-amino group of lysine is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Fmoc Protection: The alpha-amino group is then protected with a fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling with ODhbt: The carboxyl group of the protected lysine is then coupled with the oxime derivative of 3,4-dihydro-4-oxo-1,2,3-benzotriazine (ODhbt) using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like N-methylmorpholine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the protection and coupling reactions under controlled conditions.
Purification: The product is purified using techniques like crystallization, precipitation, or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Fmoc-Lys(Boc)-ODhbt undergoes deprotection reactions to remove the Fmoc and Boc groups. The Fmoc group is typically removed using a base like piperidine, while the Boc group is removed using an acid like trifluoroacetic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the carboxyl group forms an amide bond with the amino group of another amino acid or peptide.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc removal.
Coupling: HBTU or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like N-methylmorpholine (NMM).
Major Products:
Deprotected Lysine Derivatives: Removal of the Fmoc and Boc groups yields free lysine derivatives.
Peptide Products: Coupling reactions yield peptides with the desired sequence.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Lys(Boc)-ODhbt is widely used in the synthesis of peptides, allowing for the incorporation of lysine residues with orthogonal protection.
Solid-Phase Synthesis: It is used in solid-phase peptide synthesis (SPPS) to build peptide chains on a solid support.
Biology and Medicine:
Protein Engineering: The compound is used in the synthesis of modified peptides and proteins for studying protein structure and function.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: this compound is used in the production of synthetic peptides for research and industrial applications.
Pharmaceuticals: It is used in the synthesis of peptide drugs and diagnostic agents.
Mechanism of Action
Deprotection Mechanism:
Fmoc Group: The Fmoc group is removed by base-induced beta-elimination, forming a dibenzofulvene byproduct and releasing the free amino group.
Boc Group: The Boc group is removed by acid-induced cleavage, forming tert-butyl cation and carbon dioxide.
Coupling Mechanism:
Amide Bond Formation: The carboxyl group of Fmoc-Lys(Boc)-ODhbt reacts with the amino group of another amino acid or peptide, forming an amide bond through nucleophilic attack.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Solubility and Stability
Solubility :
- Stability: Boc groups are stable under basic conditions but degrade in >50% TFA, whereas Cbz (in Boc-Lys(Cbz)-OH) requires hydrogenolysis, complicating large-scale synthesis .
Q & A
Basic Research Questions
Q. What is the role of Fmoc and Boc protecting groups in Fmoc-Lys(Boc)-ODhbt during peptide synthesis?
- Methodological Answer : The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group of lysine, allowing selective deprotection under basic conditions (e.g., 20% piperidine in DMF). The Boc (tert-butyloxycarbonyl) group protects the ε-amino side chain of lysine, which is stable under basic Fmoc removal but cleaved under acidic conditions (e.g., 95% trifluoroacetic acid (TFA)) . This dual protection enables sequential, site-specific incorporation of lysine residues into peptide chains during solid-phase synthesis (SPPS).
Q. How does this compound integrate into solid-phase peptide synthesis workflows?
- Methodological Answer : In SPPS, this compound is typically coupled to a resin-bound peptide using activating agents like HOBt (1-hydroxybenzotriazole) and DIC (diisopropylcarbodiimide) in DMF. The Dhbt (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine) ester enhances coupling efficiency by reducing racemization. After coupling, Fmoc deprotection with piperidine allows subsequent amino acid additions. Post-synthesis, the Boc group is cleaved with TFA to expose the ε-amino group for further functionalization .
Q. What analytical methods are critical for verifying the purity and structure of this compound-derived peptides?
- Methodological Answer :
- HPLC : Reverse-phase HPLC with UV detection (220–280 nm) assesses purity.
- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS confirms molecular weight (e.g., theoretical MW: 468.5 g/mol for Fmoc-Lys(Boc)-OH) .
- NMR : H and C NMR validate structural integrity, particularly the presence of Fmoc (δ ~7.3–7.8 ppm for aromatic protons) and Boc (δ ~1.4 ppm for tert-butyl protons) groups .
Advanced Research Questions
Q. How can researchers optimize this compound coupling efficiency in sterically hindered peptide sequences?
- Methodological Answer : For challenging sequences:
- Use low-loaded resins (e.g., TentaGel, 0.19 mmol/g) to reduce steric crowding .
- Employ double coupling protocols with excess amino acid (3–5 equivalents) and prolonged reaction times (2–4 hours) .
- Replace HOBt with more efficient activators like Oxyma Pure or COMU to minimize side reactions .
Q. What are the implications of this compound’s solubility profile for experimental design?
- Methodological Answer : this compound exhibits limited solubility in aqueous buffers but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO). For in situ coupling:
- Prepare stock solutions at 0.1–0.3 M in DMF.
- Avoid prolonged storage in solution to prevent Dhbt ester hydrolysis.
- For aqueous-phase applications (e.g., hydrogel formation), post-synthetic deprotection and solvent exchange are required .
Q. How does this compound enable the synthesis of enzyme inhibitors or targeted therapeutics?
- Methodological Answer : The ε-Boc-protected lysine serves as a handle for post-synthetic modifications. For example:
- Inhibitor Design : After SPPS, Boc deprotection allows conjugation of electrophilic warheads (e.g., fluoromethyl ketones) to create covalent protease inhibitors .
- Targeted Drug Delivery : The ε-amino group can be functionalized with imaging agents (e.g., fluorescein) or chelators (e.g., DOTA) for theranostic applications .
- Case Study : this compound was used to synthesize a dimeric FAPI-04 inhibitor with enhanced tumor-targeting affinity via ε-amine-mediated crosslinking .
Key Challenges and Solutions
- Low Coupling Efficiency : Use pre-activation (5 minutes with DIC/HOBt) and microwave-assisted synthesis (50°C, 10 minutes) to improve kinetics .
- Side Reactions : Monitor for Dhbt ester hydrolysis via HPLC; replace aged batches if >10% degradation is observed .
- Scale-Up Limitations : Switch to continuous-flow SPPS systems to maintain yield consistency at >1 mmol scales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
